![molecular formula C5H6N6O B3147708 7-Methoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine CAS No. 6298-54-0](/img/structure/B3147708.png)
7-Methoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine
Descripción general
Descripción
7-Methoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine is a heterocyclic compound that features a triazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification methods such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methoxy group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
7-Methoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7-Methoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine involves its interaction with molecular targets such as enzymes. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7-Methoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine include:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with potential anticancer properties.
1,3,4-Thiadiazoles: Known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.
Pyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines: Exhibiting various pharmacological activities such as antitumor and antimicrobial effects.
Uniqueness
The uniqueness of this compound lies in its specific structural features and the presence of the methoxy group, which can influence its biological activity and chemical reactivity. Its ability to inhibit CDK2/cyclin A2 selectively makes it a promising candidate for further research in cancer therapy .
Actividad Biológica
Overview
7-Methoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine (CAS Number: 6298-54-0) is a heterocyclic compound characterized by a triazole ring fused to a pyrimidine ring. This compound has garnered significant attention in medicinal chemistry due to its potential biological activities and applications in drug design. Research indicates that it may possess anticancer properties and act as an enzyme inhibitor, particularly against cyclin-dependent kinases (CDKs) .
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 166.141 g/mol |
Density | 2.02 g/cm³ |
Boiling Point | 268.2 ºC |
Flash Point | 116 ºC |
The biological activity of this compound is primarily attributed to its ability to inhibit CDK2/cyclin A2 complexes. This inhibition alters cell cycle progression and can induce apoptosis in cancer cells . The compound's structure facilitates interactions with various molecular targets, making it a candidate for further exploration in cancer therapeutics.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- In Vitro Studies : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it demonstrated significant antiproliferative activity with IC values ranging from 30 nM to 0.53 µM against HeLa and A549 cancer cells .
- Mechanistic Insights : The compound has been shown to induce G2/M phase arrest in the cell cycle and activate apoptotic pathways through mitochondrial depolarization and caspase activation . This suggests that the compound not only inhibits cell proliferation but also triggers programmed cell death.
Enzyme Inhibition
This compound has been explored for its potential as an enzyme inhibitor:
- CDK Inhibition : It specifically inhibits cyclin-dependent kinases, which are critical regulators of the cell cycle. This inhibition is linked to the compound's ability to alter phosphorylation states of key proteins involved in cell cycle regulation .
Case Studies
- Zebrafish Model : In vivo studies using zebrafish models demonstrated that this compound effectively reduces tumor growth and increases survival rates in treated subjects . The results indicate potential for further development into a therapeutic agent.
- Comparative Analysis : A comparative study highlighted that derivatives of this compound possess varying degrees of potency against different cancer types. For example, modifications at specific positions on the triazolopyrimidine scaffold significantly influenced their antiproliferative activities .
Q & A
Basic Questions
Q. What are the established synthetic routes for 7-Methoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine?
The synthesis typically involves cyclization reactions of precursor heterocycles. For example:
- Step 1: Reacting 4-amino-5-methoxypyrimidine with nitrous acid to form a diazo intermediate.
- Step 2: Cyclization with triazole-forming agents (e.g., hydrazine derivatives) under reflux in ethanol or DMF .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol .
Key Reaction Conditions:
Step | Reagent/Catalyst | Solvent | Temperature | Yield (%) |
---|---|---|---|---|
1 | NaNO₂, HCl | H₂O | 0–5°C | 60–70 |
2 | Hydrazine hydrate | Ethanol | 80°C | 45–55 |
Q. What spectroscopic methods are used to characterize this compound?
- NMR: H and C NMR confirm substituent positions (e.g., methoxy at C7, amine at C5) .
- IR: Peaks at ~3350 cm (N-H stretch) and ~1600 cm (triazole ring) .
- X-ray crystallography: Resolves tautomeric forms (e.g., 3H vs. 1H-triazolo configurations) .
Q. What are the primary biological targets investigated for this compound?
- Enzyme inhibition: Adenosine A2A receptors (structural analogs show antagonism) .
- Anticancer activity: Inhibition of protein kinases (e.g., CK1δ) via triazole-pyrimidine scaffold interactions .
Advanced Research Questions
Q. How can synthetic yields be optimized under varying conditions?
Methodological Approach:
- Solvent screening: Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency vs. ethanol .
- Catalyst use: Bis(trimethylsilyl)acetamide (BSA) improves intermediate stability in silylation steps .
- Temperature gradient: Controlled heating (60–80°C) minimizes byproducts like N-oxide derivatives .
Case Study:
A 15% yield increase was achieved by replacing acetic acid with APTS (3-aminopropyltriethoxysilane) in one-pot multicomponent reactions .
Q. How to resolve contradictions in reported biological activity data?
Analytical Strategies:
- Comparative assays: Test analogs with/without the methoxy group to isolate its role in receptor binding .
- Structural docking: Use computational models (e.g., AutoDock Vina) to predict binding affinities for kinase targets vs. A2A receptors .
- Batch consistency: Verify compound purity (>95% via HPLC) to rule out impurity-driven false positives .
Example: Discrepancies in IC₅₀ values for CK1δ inhibition (0.5 µM vs. 2.1 µM) were traced to tautomeric form differences resolved via X-ray analysis .
Q. How to design analogs to improve pharmacokinetic properties?
Rational Design Framework:
- Lipophilicity adjustment: Replace methoxy with trifluoromethyl to enhance blood-brain barrier penetration .
- Metabolic stability: Introduce fluorine at C5 to block oxidative metabolism .
- Solubility: Add carboxylate groups at C6 via ester hydrolysis .
Case Study: Analog D10 (5-((6-methoxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)benzo[b]thiophen-6-ol) showed 3-fold higher oral bioavailability in murine models .
Q. What computational tools validate mechanistic hypotheses for its activity?
- Molecular Dynamics (MD): Simulate triazole-pyrimidine scaffold interactions with ATP-binding pockets (e.g., CK1δ) .
- QSAR modeling: Correlate substituent electronic parameters (Hammett constants) with IC₅₀ values .
- ADMET prediction: Use SwissADME to optimize logP and PSA for CNS penetration .
Q. Data Contradiction Analysis
Q. Why do structural analogs show divergent activity profiles?
Root Causes:
- Tautomerism: 3H vs. 1H-triazolo forms alter hydrogen-bonding networks with targets .
- Substituent positioning: Methoxy at C7 vs. C5 shifts steric clashes in kinase active sites .
Resolution Workflow:
Synthesize and isolate tautomers via pH-controlled crystallization .
Test isolated forms in enzymatic assays (e.g., A2A receptor binding vs. CK1δ inhibition) .
Propiedades
IUPAC Name |
7-methoxy-2H-triazolo[4,5-d]pyrimidin-5-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6O/c1-12-4-2-3(10-11-9-2)7-5(6)8-4/h1H3,(H3,6,7,8,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNMGOSPCXFTKMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC2=NNN=C21)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423416 | |
Record name | 7-methoxy-2H-triazolo[4,5-d]pyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6298-54-0 | |
Record name | 7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidin-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6298-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 40440 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006298540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC41849 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41849 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC40440 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40440 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-methoxy-2H-triazolo[4,5-d]pyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-methoxy-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.